Biotinyl tyramide

Immunohistochemistry Catalyzed Reporter Deposition Signal Amplification

Researchers detecting low-abundance targets in FFPE tissues often hit sensitivity floors where conventional ABC methods yield no discernible signal. Biotinyl tyramide solves this via HRP-catalyzed tyramide signal amplification (TSA/CARD), enabling: • Up to 100-fold sensitivity increase over standard avidin-biotin complex procedures, with maximal IHC detection among TSA variants in head-to-head comparisons. • Tight sub-diffraction labeling radius (<20 nm) for APEX2 proximity proteomics, minimizing false-positive interactors. • Modular compatibility with both chromogenic (streptavidin-HRP/DAB) and multi-color fluorescence readouts from a single reagent lot. Supplied at ≥98% purity (HPLC) with documented 2-year stability at -20°C. Ships ambient; classified as non-hazardous.

Molecular Formula C18H25N3O3S
Molecular Weight 363.5 g/mol
Cat. No. B1667294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl tyramide
SynonymsBiotinyl tyramide
Molecular FormulaC18H25N3O3S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
InChIInChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
InChIKeyVZWXNOBHWODXCW-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotinyl Tyramide: A Critical Reagent for Tyramide Signal Amplification (TSA) in Ultrasensitive Detection Assays


Biotinyl tyramide is a biotinylated phenolic substrate used in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD). It is a cornerstone reagent for ultrasensitive detection in immunohistochemistry (IHC), fluorescence in situ hybridization (FISH), ELISA, and proximity labeling applications. The compound's core mechanism involves horseradish peroxidase (HRP)-catalyzed oxidation of the tyramide moiety in the presence of hydrogen peroxide, generating highly reactive free radical intermediates that covalently bind to electron-rich residues (primarily tyrosines) on proteins at or near the site of enzyme activity [1]. This localized deposition of multiple biotin tags enables a dense amplification of the detectable signal, which can subsequently be visualized using labeled streptavidin conjugates. With a molecular weight of 363.47 g/mol (C18H25N3O3S) and typical purity specifications of ≥97% (HPLC), this reagent is a fundamental component in many high-sensitivity molecular detection workflows .

Why Biotinyl Tyramide Cannot Be Simply Swapped with Other TSA Reagents or Conventional Detection Methods


The term 'tyramide signal amplification' encompasses a family of reagents, but their performance characteristics are far from uniform. Generic substitution of biotinyl tyramide with other tyramide derivatives—such as digoxigeninyl-tyramide, fluoresceinyl-tyramide, or biotin-phenol—or reverting to conventional non-amplified detection methods, can lead to significant, quantifiable losses in sensitivity, spatial resolution, or signal-to-noise ratio. Direct comparative studies have demonstrated that the choice of tyramide derivative and the overall detection format profoundly impacts the final assay outcome [1]. For instance, while all TSA reagents amplify signal, biotinyl tyramide has been shown to achieve maximal immunohistochemical detection sensitivity among TSA variants in specific formats . Furthermore, its enzymatic deposition mechanism confers a spatial labeling precision and signal amplification factor that cannot be matched by simple avidin-biotin complex (ABC) methods or direct fluorophore conjugation [2]. Therefore, treating all TSA reagents as interchangeable risks compromising data integrity, particularly in studies of low-abundance targets or those requiring high spatial fidelity.

Quantitative Evidence of Biotinyl Tyramide Differentiation for Scientific Selection


Superior IHC Detection Sensitivity: Biotinyl Tyramide vs. Digoxigeninyl- and Fluoresceinyl-Tyramide

In a direct comparative study of three tyramide derivatives (biotinyl-, digoxigeninyl-, and fluoresceinyl-tyramide) across four different immunohistochemical formats, the combination of biotinyl-tyramide with a biotinylated secondary antibody followed by streptavidin peroxidase was identified as the most sensitive detection system [1]. While all three derivatives amplified signal, biotinyl tyramide achieved the highest level of amplification without background staining in most tissues [1].

Immunohistochemistry Catalyzed Reporter Deposition Signal Amplification

100-Fold Sensitivity Increase vs. Cy3-Antibody Detection in Microsphere Immunoassays

In a Luminex microsphere-based assay for three toxins, TSA using biotinyl tyramide was compared against two alternative detection methods: direct Cy3-labeled antibodies and a biotinylated tracer with streptavidin-R-phycoerythrin [1]. TSA amplification improved assay performance up to 100-fold over Cy3-antibody-based detection. Critically, TSA produced dramatic signal increases at low toxin concentrations, simplifying the identification of positive samples, even though streptavidin-R-phycoerythrin provided equivalent sensitivities at higher concentrations [1].

Immunoassay Microsphere Microarray Toxin Detection

Maximal Fiber Labeling vs. ABC Double-Bridge Methods in Neuronal IHC

A study comparing three immunohistochemical amplification methods for detecting the serotonin transporter in rat brain evaluated anti-biotin double-bridge, biotinylated anti-avidin double-bridge, and biotinylated tyramide (TSA) techniques [1]. The biotinylated tyramide method resulted in 'an even larger increase in the number of labeled fibers and an intensity of their staining' compared to the other methods, which themselves already produced significant signal amplification over standard ABC methods. However, the study noted that this superior amplification was accompanied by a 'moderate amount of background staining' and that the advantage was not present at high primary antibody dilutions [1].

Neuroscience Immunohistochemistry Serotonin Transporter

Tighter Labeling Radius for Proximity Proteomics: Biotinyl Tyramide vs. Biotin Phenol

In the context of enzyme-mediated proximity labeling (e.g., APEX2), the choice of biotinylation substrate impacts the spatial resolution of the proteomic map. Biotinyl tyramide (often referred to interchangeably with biotin-phenol) produces a 'tighter labeling radius, ideal for mapping immediate protein neighbors' [1]. In contrast, biotin phenol (a structurally related but distinct probe) 'may penetrate slightly further, potentially sacrificing some spatial precision for coverage' [1]. This differential is critical for researchers seeking to define high-confidence interactomes versus broader, less spatially defined protein networks.

Proximity Labeling Proteomics APEX Spatial Biology

Superior to Direct Fluorescent Tyramide Conjugates for Chromogenic Flexibility

While direct fluorescent tyramide conjugates (e.g., Cy3-tyramide or fluorescein-tyramide) offer a simpler one-step amplification, biotinyl tyramide provides a modular detection system. After deposition of biotin, the user can select from a wide array of streptavidin conjugates—including enzymes like HRP or alkaline phosphatase for chromogenic detection, or a variety of fluorophores for fluorescence detection—without changing the amplification substrate . This flexibility is a key differentiator, as it allows the same biotinyl tyramide reagent to be used for both highly sensitive brightfield IHC (e.g., using DAB) and high-resolution fluorescence microscopy, or even for multiplexed assays where different streptavidin-fluorophore conjugates are employed sequentially.

Multiplexing Chromogenic Detection Immunohistochemistry

Documented Storage Stability: At Least 2 Years at -20°C

Vendor technical data indicates that biotinyl tyramide is stable for at least 2 years after receipt when stored at -20°C [1]. This long-term stability is a practical consideration for procurement, allowing laboratories to purchase larger quantities or maintain a reserve stock without significant risk of degradation. While many biochemical reagents have shorter shelf lives, this extended stability ensures that the reagent's performance remains consistent over long periods, reducing waste and the need for frequent re-optimization.

Reagent Stability Procurement Inventory Management

Optimal Scientific and Industrial Application Scenarios for Biotinyl Tyramide


Ultrasensitive Immunohistochemistry for Low-Abundance Tissue Antigens

In formalin-fixed, paraffin-embedded (FFPE) tissue sections where target antigens are scarce or have been partially masked by fixation, conventional ABC detection methods often fail to produce a discernible signal. Biotinyl tyramide-based TSA is the method of choice for these challenging samples, as it has been shown to increase detection sensitivity up to 100-fold compared to standard avidin-biotin complex procedures [1]. This scenario is directly supported by head-to-head comparisons demonstrating that biotinyl tyramide yields the highest sensitivity among tyramide derivatives [2] and significantly enhances the number of detectable labeled fibers in neuronal IHC [3].

High-Sensitivity Multiplexed Immunoassays and Toxin Detection

For quantitative multiplexed assays on platforms like Luminex, where detection limits in the low pg/mL range are required, TSA using biotinyl tyramide provides a critical performance advantage. Comparative data shows a 10- to 250-fold improvement in detection limit for various toxins over conventional Cy3-labeled antibody detection [1]. In industrial or clinical settings where confirming the presence of a low-concentration analyte is paramount, this enhanced sensitivity at the low end of the calibration curve directly translates to more reliable positive sample identification and reduced false-negative rates.

High-Resolution Spatial Proteomics and Proximity Labeling (e.g., APEX)

In the field of spatial biology, researchers employing enzyme-mediated proximity labeling (such as APEX2) require a substrate that provides a tightly confined labeling radius to accurately map immediate protein-protein interactions or organelle sub-compartments. Biotinyl tyramide is preferred over other probes like biotin phenol for this purpose because it produces a tighter labeling radius, ensuring that the biotin tag is deposited exclusively on proteins within nanometers of the target enzyme, thereby minimizing false-positive interactors and enhancing the spatial resolution of the proteomic map [1].

Flexible Multi-Platform Core Facility Workflows

Core imaging facilities supporting diverse user projects benefit from the modular nature of biotinyl tyramide. A single lot of this reagent can be validated for both chromogenic IHC (using streptavidin-HRP and DAB) and multi-color fluorescence imaging (using various streptavidin-fluorophore conjugates) [1]. This flexibility eliminates the need to stock and validate multiple fluorophore-specific tyramide conjugates for different microscopes. The reagent's documented long-term stability of at least 2 years at -20°C further supports its use in a core facility setting, ensuring consistent performance across numerous projects and reducing the administrative burden of frequent re-procurement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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